N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine
Description
Properties
CAS No. |
80228-87-1 |
|---|---|
Molecular Formula |
C20H45NO6Si2 |
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N,N-bis(triethoxysilylmethyl)cyclohexanamine |
InChI |
InChI=1S/C20H45NO6Si2/c1-7-22-28(23-8-2,24-9-3)18-21(20-16-14-13-15-17-20)19-29(25-10-4,26-11-5)27-12-6/h20H,7-19H2,1-6H3 |
InChI Key |
SCSFDJZWDRBMHD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CN(C[Si](OCC)(OCC)OCC)C1CCCCC1)(OCC)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine typically involves the reaction of cyclohexylamine with triethoxysilane derivatives. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include triethoxysilane and cyclohexylamine, and the reaction is often catalyzed by acids or bases to facilitate the formation of the silane bonds .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity of the compound. The process typically includes the use of advanced reactors and purification systems to remove any impurities and by-products. The production methods are designed to be cost-effective and environmentally friendly, adhering to industry standards and regulations .
Chemical Reactions Analysis
Hydrolysis and Condensation Reactions
Triethoxysilyl groups are prone to hydrolysis in the presence of water or moisture, forming silanol (–SiOH) intermediates. These silanols undergo condensation to form siloxane (–Si–O–Si–) networks, a hallmark of silane coupling agents . For N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine:
Hydrolysis:
The reaction rate depends on pH, with acidic or basic conditions accelerating hydrolysis.
Condensation:
This crosslinking capability enables applications in polymer composites and surface modifications .
Nucleophilic Substitution at Silicon Centers
The silicon atom in triethoxysilyl groups is electrophilic, making it susceptible to nucleophilic attack. For example:
-
Replacement of ethoxyl groups by polyisoprenyl carbanions (PI–Li⁺), as observed in TESPT (bis(triethoxysilylpropyl)tetrasulfane) :
While unconfirmed for this compound, analogous substitution could occur with organolithium reagents or other nucleophiles.
Functionalization with Isocyanides and Azides
Triethoxysilanes with amine backbones (e.g., cyclohexylaminomethyltriethoxysilane) participate in azide–isocyanide coupling reactions catalyzed by transition metals like Pd . While untested for this compound, its structure suggests potential for:
Scientific Research Applications
Surface Modification
Adhesion Improvement
This compound is utilized to enhance the adhesion properties of various materials. Its silane groups allow for chemical bonding with substrates, which is crucial in applications such as coatings and adhesives. The incorporation of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine into epoxy systems has been shown to improve the mechanical properties and durability of coatings, making them more resilient to environmental stresses .
Hydrophobicity Enhancement
The compound's ability to modify surface characteristics is significant, especially in creating hydrophobic surfaces. By altering the surface energy through silanization, it can effectively render surfaces water-repellent. This property is particularly beneficial in construction materials, where moisture resistance is essential .
Composite Materials
Rubber and Polymer Composites
this compound is employed in rubber formulations to enhance compatibility with fillers such as silica. The silane acts as a coupling agent, improving the dispersion of silica in the rubber matrix, which leads to better mechanical performance and thermal stability .
Case Study: Tire Manufacturing
In tire manufacturing, the addition of this silane has been shown to improve the silica-rubber interaction, leading to tires with lower rolling resistance and enhanced wet traction. This application highlights the compound's role in advancing automotive technologies .
Construction Applications
Waterproofing Agents
The compound serves as a waterproofing agent for building materials such as concrete and masonry. By modifying the surface properties of these materials, it prevents water ingress and enhances durability. Field studies have demonstrated significant improvements in water resistance when using this compound in waterproofing formulations .
Asphalt Additives
In road construction, this silane is used as an additive in asphalt mixtures. It chemically interacts with aggregates to enhance bonding and reduce moisture-related damage, thereby increasing the longevity of road surfaces .
Environmental Applications
Pollution Control
Recent studies have explored the use of this compound in environmental remediation processes. Its ability to modify surfaces can be leveraged to improve the adsorption of pollutants onto treatment substrates, facilitating more efficient removal of contaminants from water sources .
Chemical Properties and Mechanisms
The effectiveness of this compound stems from its unique chemical structure, which allows for multiple functional interactions:
- Silane Reactivity : The triethoxysilyl groups can undergo hydrolysis and condensation reactions, forming stable siloxane networks upon application.
- Amine Functionality : The presence of amine groups contributes to enhanced adhesion properties by forming hydrogen bonds with various substrates.
Mechanism of Action
The mechanism of action of N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine involves its ability to form strong covalent bonds with both organic and inorganic substrates. This is achieved through the interaction of the triethoxysilyl groups with various functional groups on the target molecules. The compound can also undergo hydrolysis to form silanol groups, which further enhances its bonding capabilities .
Comparison with Similar Compounds
Silane Derivatives with Modified Amine Substituents
Key Differences :
- Solubility : The hydroxyethyl groups in SIB1140.0 enhance water solubility compared to the hydrophobic cyclohexylamine in the target compound .
- Reactivity : Trimethoxysilyl groups (in 68845-16-9) hydrolyze faster than triethoxysilyl groups due to lower steric hindrance, favoring rapid siloxane network formation .
Cyclohexylamine Derivatives with Alternative Functional Groups
Key Differences :
- Toxicity : Phosphoramidate salts (e.g., 1566-15-0) exhibit significant toxicity, limiting their use outside biomedical research, whereas silane derivatives like the target compound are safer for industrial applications .
- Thermal Stability : The triethoxysilyl groups in the target compound decompose at ~250°C, whereas phosphine-containing analogs (e.g., C₃₀H₃₁NP₂) degrade at lower temperatures (~150°C) due to weaker P–C bonds .
Comparison of Reactivity in Hydrolysis-Condensation Reactions
Insights :
- Triethoxysilyl groups balance hydrolysis and condensation rates, making the target compound versatile for controlled material synthesis.
- Trimethoxysilyl derivatives (e.g., 68845-16-9) are preferred for rapid gelation but lack the mechanical robustness of triethoxysilyl-based networks .
Biological Activity
N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine is a silane compound that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, has been investigated for various applications in fields such as materials science and biomedicine. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and cytotoxic properties.
- Molecular Formula : C13H29NO3Si
- Molecular Weight : 273.44 g/mol
- CAS Number : 11818203
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study assessed its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a dose-dependent inhibition of bacterial growth, suggesting its potential as an antimicrobial agent in clinical and industrial applications.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
Anti-inflammatory Effects
In vitro studies have shown that this compound can modulate inflammatory responses. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests its potential utility in treating inflammatory diseases.
Case Study: Macrophage Activation
A recent study evaluated the compound's effect on macrophages activated by lipopolysaccharide (LPS). The treatment with this compound resulted in a significant reduction of cytokine levels compared to untreated controls.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
|---|---|---|
| Control | 250 | 200 |
| LPS Only | 500 | 400 |
| LPS + Compound | 150 | 100 |
Cytotoxicity Studies
Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxic effects. The compound was tested against breast cancer (MCF-7) and lung cancer (A549) cell lines using the MTT assay.
Results Summary
The compound demonstrated a notable reduction in cell viability at higher concentrations:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| A549 | 15 |
The biological activity of this compound is believed to stem from its ability to interact with cellular membranes and alter signaling pathways involved in inflammation and cell proliferation. The silane groups may facilitate interactions with biomolecules, enhancing its bioactivity.
Q & A
Q. What are the common synthetic routes for N,N-Bis[(triethoxysilyl)methyl]cyclohexylamine, and what reaction conditions are critical for yield optimization?
The compound can be synthesized via nucleophilic substitution reactions between cyclohexylamine derivatives and triethoxysilyl methyl halides. Key conditions include anhydrous solvents (e.g., benzene or toluene), inert atmospheres (e.g., nitrogen or argon), and catalysts like triethylamine to neutralize byproducts. Reaction temperatures typically range from 60–90°C, with monitoring via thin-layer chromatography (TLC) to track progress. Post-synthesis purification involves column chromatography or vacuum distillation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclohexyl, triethoxysilyl, and methyl groups. Chemical shifts for Si-CH₂-N protons appear at ~0.5–1.5 ppm .
- FTIR : Peaks at ~1080 cm⁻¹ (Si-O-C) and ~1250 cm⁻¹ (Si-C) validate silane bonding .
- X-ray Crystallography : SHELX software (e.g., SHELXL) resolves crystal structures, though challenges like twinning may require high-resolution data and iterative refinement .
Q. What are the recommended storage and handling protocols to ensure compound stability?
Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis of triethoxysilyl groups. Avoid exposure to moisture, strong oxidizers, or acids, which may release hazardous byproducts (e.g., HCl). Use PPE (gloves, goggles) and work in fume hoods during handling .
Advanced Research Questions
Q. How can conflicting crystallographic data (e.g., disordered Si-O moieties) be resolved during structural analysis?
Apply restraints and constraints in refinement software (e.g., SHELXL) to model disorder. High-resolution datasets (>1.0 Å) and low-temperature data collection (100 K) improve electron density maps. Complementary techniques like powder XRD or solid-state NMR validate crystallographic models .
Q. What experimental strategies mitigate side reactions (e.g., oligomerization) during synthesis?
Q. How does the compound’s silane functionality influence its performance in hybrid polymer composites?
The triethoxysilyl groups enable covalent bonding with inorganic substrates (e.g., silica nanoparticles) via sol-gel reactions. Evaluate crosslinking efficiency using:
Q. What computational methods predict the compound’s reactivity in silane-mediated surface modifications?
Density Functional Theory (DFT) calculates activation energies for hydrolysis and condensation steps. Molecular dynamics simulations model adsorption behavior on metal oxides (e.g., TiO₂). Validate predictions with contact angle measurements and AFM to assess surface hydrophobicity and morphology .
Methodological Notes
- Data Contradictions : Discrepancies in NMR vs. XRD data may arise from dynamic processes (e.g., rotational isomerism). Use variable-temperature NMR to probe conformational changes .
- Toxicity Assessment : While direct data are limited, structure-activity relationships (SAR) with analogous silanes suggest potential respiratory irritation. Conduct in vitro assays (e.g., MTT on lung cell lines) to evaluate cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
